molecular formula C12H14N2O3 B2980001 N-[2-(4-Methoxyanilino)-2-oxoethyl]prop-2-enamide CAS No. 2361639-19-0

N-[2-(4-Methoxyanilino)-2-oxoethyl]prop-2-enamide

Cat. No.: B2980001
CAS No.: 2361639-19-0
M. Wt: 234.255
InChI Key: OUYLEEFIMDMUOP-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyanilino)-2-oxoethyl]prop-2-enamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a methoxy group attached to an aniline ring, which is further connected to a prop-2-enamide group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methoxyaniline and acryloyl chloride.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) and at a controlled temperature to prevent side reactions.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch reactor, where precise control over reaction conditions is maintained.

  • Purification: After synthesis, the compound is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Strong nucleophiles like hydroxide (OH-) or alkoxide ions

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often resulting in the removal of oxygen functionalities.

  • Substitution Products: Substituted derivatives where the original functional groups are replaced by new ones.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

  • N-[2-(3-Methoxyanilino)-2-oxoethyl]prop-2-enamide

  • N-[2-(2-Methoxyanilino)-2-oxoethyl]prop-2-enamide

  • N-[2-(4-Methoxyphenylamino)ethyl]prop-2-enamide

This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile open up numerous possibilities for innovation and advancement in research and industry.

Properties

IUPAC Name

N-[2-(4-methoxyanilino)-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-11(15)13-8-12(16)14-9-4-6-10(17-2)7-5-9/h3-7H,1,8H2,2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYLEEFIMDMUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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